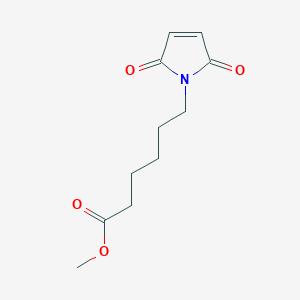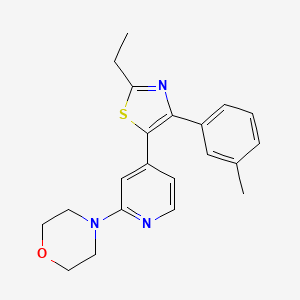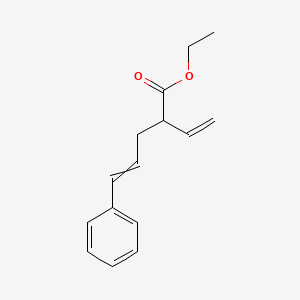
Ethyl 2-ethenyl-5-phenylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethenyl-5-phenylpent-4-enoate is an organic compound with a complex structure that includes both an ethyl ester and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-ethenyl-5-phenylpent-4-enoate can be synthesized through several methods. One efficient procedure involves the olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal, which is prepared by iodination of commercially available cinnamaldehyde . The reaction conditions typically involve the use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the dehydroiodination process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethenyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated esters.
Aplicaciones Científicas De Investigación
Ethyl 2-ethenyl-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 2-ethenyl-5-phenylpent-4-enoate exerts its effects involves interactions with various molecular targets. These targets may include enzymes and receptors that are involved in metabolic pathways. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2E)-5-phenylpent-2-en-4-ynoate: This compound is structurally similar but includes a triple bond instead of a double bond.
Methyl 5-phenylpent-2-enoate: This compound has a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 2-ethenyl-5-phenylpent-4-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
420811-77-4 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
ethyl 2-ethenyl-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H18O2/c1-3-14(15(16)17-4-2)12-8-11-13-9-6-5-7-10-13/h3,5-11,14H,1,4,12H2,2H3 |
Clave InChI |
DPEMVCDJRGFKPB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=CC1=CC=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


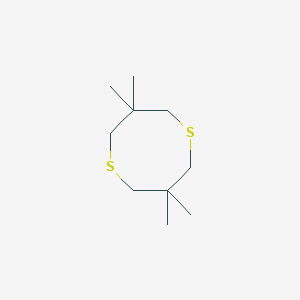
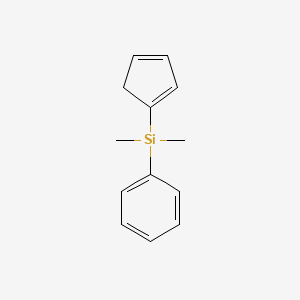
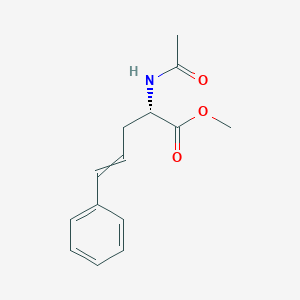
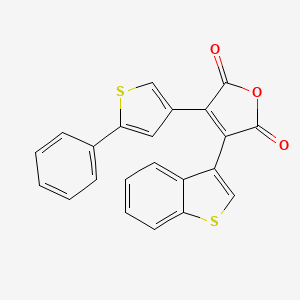

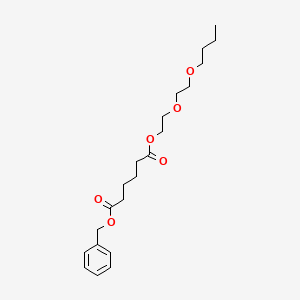
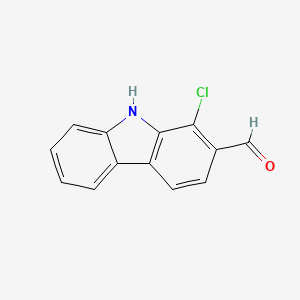
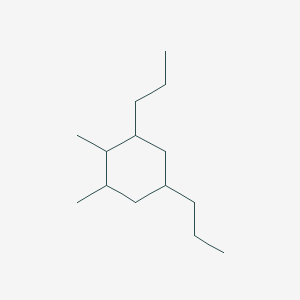
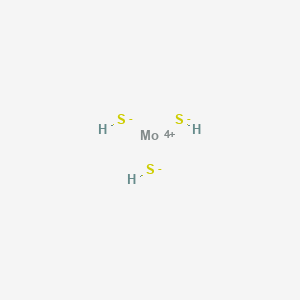
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
